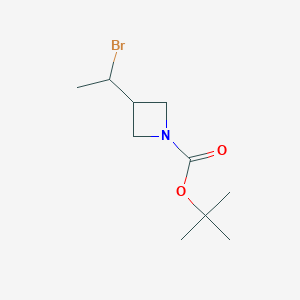

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate typically involves the bromination of a suitable azetidine precursor. One common method is the reaction of tert-butyl 3-azetidinecarboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination: Alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents, products can range from alcohols to carboxylic acids.

Scientific Research Applications

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

Biological Studies: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The azetidine ring can also interact with biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate

- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate

- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound characterized by its azetidine ring structure, which is known for its potential biological activities. This compound, along with other azetidine derivatives, has garnered interest in medicinal chemistry due to its unique structure and functional groups that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C9H16BrNO2, with a molecular weight of approximately 248.12 g/mol. The compound features:

- Azetidine ring : A five-membered nitrogen-containing ring that can participate in various chemical reactions.

- Bromine atom : The presence of the bromine atom enhances the compound's reactivity, allowing it to engage in nucleophilic substitution reactions.

- Carboxylate group : This functional group can participate in esterification and hydrolysis reactions, making the compound versatile in synthetic applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase, an enzyme critical for fatty acid metabolism, suggesting potential applications in metabolic disorder treatments .

Antimicrobial and Anticancer Properties

Compounds containing brominated phenyl groups often exhibit antimicrobial and anticancer properties. The bromine substituent may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic effects against various pathogens or cancer cells .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The azetidine ring can undergo transformations that alter its interaction profile, while the brominated side chain modulates its binding affinity to biological macromolecules .

Study on Metabolic Pathways

A study focused on azetidine derivatives demonstrated that compounds with similar structures could significantly affect metabolic pathways by inhibiting key enzymes. This inhibition can lead to altered lipid metabolism and potential therapeutic strategies for obesity and diabetes .

Antimicrobial Activity Assessment

Preliminary assessments of related compounds suggest that they possess significant antimicrobial activity against various bacterial strains. These findings warrant further investigation into this compound’s efficacy against specific pathogens .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl azetidine carboxylate derivatives?

The synthesis of tert-butyl azetidine derivatives often begins with tert-butyl 3-oxoazetidine-1-carboxylate as a key intermediate. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is synthesized via oxime formation using i-PrOH as a solvent, demonstrating that solvent choice (e.g., i-PrOH vs. MeOH) can influence reaction efficiency . Methodological considerations include:

- Stepwise functionalization : Introduce substituents (e.g., bromoethyl groups) via nucleophilic substitution or alkylation.

- Protecting group stability : The tert-butyloxycarbonyl (Boc) group remains stable under mildly acidic/basic conditions, enabling selective deprotection for downstream modifications.

Q. How can researchers characterize tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate and confirm its purity?

Key characterization methods include:

- NMR spectroscopy : Analyze 1H and 13C spectra to verify the azetidine ring structure, bromoethyl substituent (δ ~3.5–4.0 ppm for CH2Br), and Boc group (δ ~1.4 ppm for tert-butyl).

- HPLC-MS : Use reverse-phase chromatography with mass detection to confirm molecular weight (e.g., [M+H]+ for C10H18BrNO2: calculated 296.06) and detect impurities .

- Elemental analysis : Validate empirical formula consistency (e.g., C: 48.41%, H: 6.12%, Br: 26.96%).

Q. What are the stability considerations for storing this compound?

- Storage conditions : Store at 2–8°C in a sealed, dry environment to prevent hydrolysis of the bromoethyl group or Boc cleavage .

- Decomposition risks : Exposure to moisture or strong nucleophiles (e.g., amines) may lead to undesired substitution reactions.

Advanced Research Questions

Q. How does the bromoethyl substituent influence regioselectivity in cross-coupling reactions?

The bromoethyl group acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Regioselectivity is governed by:

- Steric effects : The azetidine ring’s compact structure favors reactions at the less hindered bromine site.

- Electronic effects : Electron-withdrawing Boc groups may polarize the C-Br bond, enhancing reactivity toward palladium-catalyzed couplings.

Data contradiction note : Some studies report competing elimination pathways (e.g., forming alkenes) under basic conditions, requiring optimization of bases (e.g., Cs2CO3) and ligands (e.g., XPhos) .

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis?

Scale-up challenges often arise from:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification. Switch to EtOAc/hexane mixtures for easier column chromatography .

- Temperature control : Exothermic bromination steps require gradual reagent addition and cooling (0–5°C) to suppress side reactions .

Case study : A 50% yield drop at 10g scale was attributed to incomplete mixing; switching to a flow reactor improved consistency .

Q. What analytical methods are recommended for detecting trace impurities in pharmaceutical intermediates?

For impurity profiling (e.g., de-brominated byproducts or Boc-deprotected species):

- LC-HRMS : Identify impurities with ppm-level mass accuracy (e.g., using Q-TOF instruments).

- 2D NMR : Resolve overlapping signals in complex mixtures (e.g., 1H-13C HSQC for azetidine ring protons) .

Example : Baricitinib Impurity 31, a structurally related compound, was characterized using LC-MS/MS to differentiate regioisomers .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- DFT calculations : Predict activation energies for SN2 reactions at the bromoethyl site, guiding solvent/base selection.

- Molecular docking : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for medicinal chemistry .

Q. Methodological Troubleshooting

Q. Why might NMR spectra show unexpected peaks after synthesis?

Common issues include:

- Solvent residues : Dry samples thoroughly under vacuum.

- Diastereomer formation : Chiral azetidine derivatives may require chiral HPLC for separation .

Q. How to address low yields in alkylation reactions?

Properties

Molecular Formula |

C10H18BrNO2 |

|---|---|

Molecular Weight |

264.16 g/mol |

IUPAC Name |

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

XBCLFXIDLLRPCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.